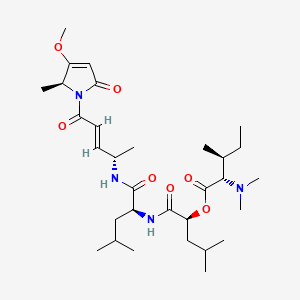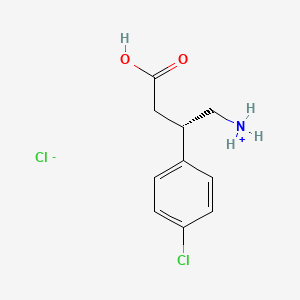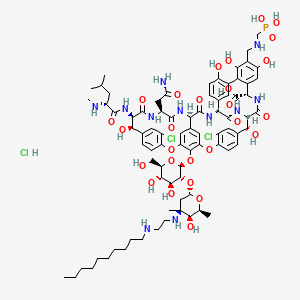![molecular formula C17H17Cl2N3 B1663142 N-[(2,4-Dichlorphenyl)methyl]-1-propylbenzimidazol-5-amin](/img/structure/B1663142.png)
N-[(2,4-Dichlorphenyl)methyl]-1-propylbenzimidazol-5-amin
Übersicht
Beschreibung
C-215 ist ein neuartiger Inhibitor des Mykobakterien-Membranproteins Large 3 (MmpL3). Es wurde festgestellt, dass es eine unabhängige Glycerinaktivität gegen Mycobacterium tuberculosis mit geringer unspezifischer Toxizität für Säugetierzellen aufweist. Die Verbindung hat einen IC90-Wert von 16 μM gegen Mycobacterium tuberculosis gezeigt und ist wirksam bei der Hemmung des Wachstums der Bakterien in Makrophagen .
Herstellungsmethoden
Die Synthese von C-215 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von C-215 wird durch eine Reihe von Reaktionen synthetisiert, die die Kupplung aromatischer Verbindungen beinhalten.
Einführung der funktionellen Gruppe: Spezifische funktionelle Gruppen, wie z. B. Chlor- und Aminogruppen, werden durch Substitutionsreaktionen eingeführt.
Reinigung und Charakterisierung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Säulenchromatographie gereinigt und unter Verwendung spektroskopischer Methoden wie NMR und Massenspektrometrie charakterisiert.
Wissenschaftliche Forschungsanwendungen
C-215 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Wird in biologischen Studien eingesetzt, um seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als antimikrobielles Mittel zu untersuchen.
Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Infektionen, die durch Mycobacterium tuberculosis verursacht werden.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
C-215 übt seine Wirkung aus, indem es das Mykobakterien-Membranprotein Large 3 (MmpL3) hemmt, das für den Transport von Mycolsäuren über die bakterielle Zellmembran essentiell ist. Diese Hemmung stört die Zellwandsynthese von Mycobacterium tuberculosis, was zum Tod der Bakterien führt. Die beteiligten molekularen Ziele umfassen das MmpL3-Protein und zugehörige Pfade, die für die Zellwandbiosynthese verantwortlich sind .
Wirkmechanismus
Target of Action
The primary target of the compound, also known as MmpL3 inhibitor C215, is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a protein responsible for translocating mycolic acids from the inner membrane to the periplasm in the biosynthesis of the mycobacterial cell membrane . It is highly conserved in mycobacteria and is absent in humans .
Mode of Action
MmpL3 inhibitor C215 interacts with its target, MmpL3, and inhibits its function . This inhibition weakens the mycobacterial cell wall, leading to cell death . The recent structural determination of MmpL3 opens the door to further understand the mode of action of these inhibitors and the mechanistic understanding of MmpL3-mediated trehalose monomycolate (TMM) transport .
Biochemical Pathways
The inhibition of MmpL3 affects the biosynthesis of the mycobacterial cell membrane . MmpL3 is involved in the transport of precursors, trehalose monomycolates (TMMs), which are critical for the formation of the mycobacterial cell envelope . The inhibition of MmpL3 results in a decrease in the synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, as well as an increase in the concentration of TMM .
Pharmacokinetics
The studied pharmacokinetic properties of MmpL3 inhibitor C215 include membrane permeability of 7.2 × 10 −5 cm/s, 94.11% human serum albumin (HSA) binding, and CLND solubility of 199 μM . . Moreover, in vivo study reports poor absorption and low bioavailability (F = 1.2%) .
Result of Action
The result of the action of MmpL3 inhibitor C215 is the weakening of the mycobacterial cell wall, leading to cell death . These compounds are active against intracellular Mycobacterium tuberculosis (Mtb) without mammalian cell cytotoxicity .
Action Environment
The action environment of MmpL3 inhibitor C215 is within the mycobacterial cell, specifically at the inner membrane where MmpL3 is located . The environmental factors that could influence the compound’s action, efficacy, and stability are yet to be fully understood and are areas of ongoing research.
Biochemische Analyse
Biochemical Properties
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine plays a crucial role in biochemical reactions by inhibiting the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound interacts with the MmpL3 protein, disrupting its function and thereby inhibiting the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall . This interaction is highly specific, and the compound has shown limited non-specific toxicity against mammalian cells .
Cellular Effects
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine has profound effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, the compound inhibits cell wall synthesis, leading to cell death. In mammalian cells, it has shown limited toxicity, indicating its potential as a safe therapeutic agent . The compound influences cell function by disrupting cell signaling pathways and gene expression related to mycolic acid synthesis, which is crucial for the survival of mycobacteria .
Molecular Mechanism
The molecular mechanism of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine involves binding to the MmpL3 protein, inhibiting its activity. This inhibition prevents the transport of mycolic acids to the cell wall, leading to the accumulation of toxic intermediates and ultimately cell death . The compound’s binding interactions with the MmpL3 protein are highly specific, making it a potent inhibitor of mycobacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine have been observed to change over time. The compound is stable under standard laboratory conditions and shows consistent inhibitory activity against Mycobacterium tuberculosis . Long-term studies have indicated that the compound maintains its efficacy over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine vary with different dosages. At lower doses, the compound effectively inhibits mycobacterial growth without causing significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound’s safety profile may be compromised . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is involved in metabolic pathways related to mycolic acid synthesis. The compound interacts with enzymes and cofactors involved in these pathways, disrupting the normal metabolic flux and leading to the accumulation of toxic intermediates . This disruption is a key factor in the compound’s ability to inhibit mycobacterial growth and survival .
Transport and Distribution
Within cells and tissues, N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the mycobacterial cell wall, where it exerts its inhibitory effects . The compound’s distribution is crucial for its efficacy, as it ensures that sufficient concentrations reach the target site to inhibit mycobacterial growth .
Subcellular Localization
The subcellular localization of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is primarily within the mycobacterial cell wall, where it inhibits the MmpL3 protein . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action . The compound’s activity and function are closely tied to its ability to localize to the mycobacterial cell wall, making this a critical aspect of its mechanism of action .
Vorbereitungsmethoden
The synthesis of C-215 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of C-215 is synthesized through a series of reactions involving the coupling of aromatic compounds.
Functional Group Introduction: Specific functional groups, such as chloro and amino groups, are introduced through substitution reactions.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Analyse Chemischer Reaktionen
C-215 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: C-215 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln reduziert werden, um reduzierte Formen zu ergeben.
Substitution: C-215 unterliegt Substitutionsreaktionen, bei denen spezifische funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Säuren oder Basen zur Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
C-215 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es MmpL3 spezifisch hemmt und eine geringe Toxizität für Säugetierzellen aufweist. Zu ähnlichen Verbindungen gehören:
Isoniazid: Ein weiterer Inhibitor der Mycolsäure-Synthese, jedoch mit einem anderen Wirkmechanismus.
Ethambutol: Hemmt Arabinosyltransferasen, die an der Zellwandbiosynthese beteiligt sind.
Pyrazinamid: Stört das Membranpotenzial und beeinträchtigt die Energieproduktion in Mycobacterium tuberculosis.
C-215 zeichnet sich durch sein neuartiges Ziel und sein geringeres Toxizitätsprofil aus, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Entwicklungsarbeiten in der antimikrobiellen Therapie macht.
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPSIFNTIQCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)



![5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol]](/img/structure/B1663067.png)


![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)





